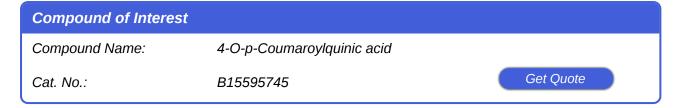


# Spectroscopic Profile of 4-O-p-Coumaroylquinic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-O-p-Coumaroylquinic acid**, a significant natural phenolic compound. The information presented herein is intended to support research and development efforts by providing detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the methodologies for their acquisition.

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry of **4-O-p-coumaroylquinic acid** reveals a deprotonated molecular ion [M-H]<sup>-</sup> at a mass-to-charge ratio (m/z) of 337. This corresponds to the molecular formula C<sub>16</sub>H<sub>18</sub>O<sub>8</sub>. Tandem mass spectrometry (MS/MS) analysis of the parent ion at m/z 337 elicits a characteristic fragmentation pattern, which is crucial for its structural confirmation.

Key fragment ions observed in the MS/MS spectrum include:

- m/z 191: This fragment corresponds to the deprotonated quinic acid moiety, resulting from the cleavage of the ester bond.
- m/z 173: This ion is formed by the loss of a water molecule from the quinic acid fragment.
- m/z 163: This fragment arises from the p-coumaroyl moiety.



This fragmentation pattern is instrumental in distinguishing **4-O-p-coumaroylquinic acid** from its isomers.

Ion Description	Observed m/z
[M-H] <sup>-</sup>	337
[Quinic acid - H] <sup>-</sup>	191
[Quinic acid - H - H <sub>2</sub> O] <sup>-</sup>	173
[p-Coumaroyl - H] <sup>-</sup>	163

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **4-O-p-coumaroylquinic acid** is heavily reliant on one- and two-dimensional NMR spectroscopy. The following data has been reported for samples analyzed in methanol-d4 (CD<sub>3</sub>OD).

#### <sup>1</sup>H NMR Data

The proton NMR spectrum of **4-O-p-coumaroylquinic acid** exhibits characteristic signals for both the quinic acid and p-coumaroyl moieties. A key diagnostic signal for the 4-O-acylation is the downfield shift of the H-4 proton.



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	m		
H-3	4.32	m	
H-4	4.81	dd	-
H-5	4.32	m	-
H-6	m		
H-7' (vinyl)	d	_	
H-8' (vinyl)	d	_	
H-2', H-6' (aromatic)	d	_	
H-3', H-5' (aromatic)	d	_	

Note: Complete specific chemical shifts and coupling constants for all protons are not fully available in the reviewed literature. The overlapped signal at 4.32 ppm corresponds to both H-3 and H-5 protons.

#### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides further confirmation of the structure, with distinct resonances for the carbonyl, aromatic, vinyl, and quinic acid carbons.



Carbon	Chemical Shift (δ, ppm)
C-1 (Quinic Acid)	
C-2 (Quinic Acid)	
C-3 (Quinic Acid)	
C-4 (Quinic Acid)	
C-5 (Quinic Acid)	
C-6 (Quinic Acid)	
C=O (Carboxyl)	
C=O (Ester)	_
C-1' (Aromatic)	
C-2', C-6' (Aromatic)	_
C-3', C-5' (Aromatic)	
C-4' (Aromatic)	_
C-7' (Vinyl)	_
C-8' (Vinyl)	-

Note: A complete tabulated list of <sup>13</sup>C NMR chemical shifts is not readily available in the public domain literature reviewed.

### **Experimental Protocols**

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following provides a general framework for the methodologies employed.

#### **NMR Spectroscopy**

Sample Preparation: Samples of **4-O-p-coumaroylquinic acid** are typically dissolved in a deuterated solvent, most commonly methanol-d4 (CD<sub>3</sub>OD), to a concentration suitable for NMR analysis (typically 1-10 mg/mL).



Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

<sup>1</sup>H NMR Acquisition Parameters (General):

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 (or as needed for adequate signal-to-noise).
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: -2 to 12 ppm.

<sup>13</sup>C NMR Acquisition Parameters (General):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2 seconds.

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

#### Mass Spectrometry (LC-MS)

Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with the addition of a small amount of formic acid to promote ionization.

Liquid Chromatography (LC):

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is commonly employed to achieve separation from other components.



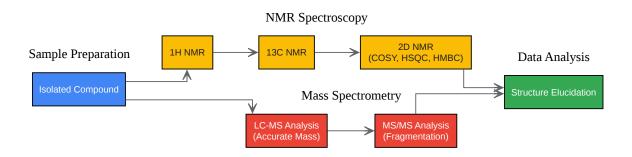
Flow Rate: 0.2-0.5 mL/min.

#### Mass Spectrometry (MS):

- Ionization Source: Electrospray ionization (ESI) in negative ion mode is most effective for this class of compounds.
- Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used for accurate mass measurements.
- MS/MS Analysis: Collision-induced dissociation (CID) is used to generate fragment ions for structural confirmation.

#### **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **4-O-p-coumaroylquinic acid**.



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Caption: Workflow for the spectroscopic identification of **4-O-p-coumaroylquinic acid**.

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